molecular formula C13H13FO4 B170036 Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate CAS No. 146198-68-7

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate

Cat. No.: B170036
CAS No.: 146198-68-7
M. Wt: 252.24 g/mol
InChI Key: DFMUUSKTWLWWMV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11FO3. It is a fluorinated derivative of benzoylacetate and is used as a building block in organic synthesis. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be synthesized through the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized to ensure high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include bases such as sodium hydride, oxidizing agents like dioxygen, and catalysts for specific reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline derivatives, hydroxybenzophenones, pyrones, and other complex organic molecules that are valuable in various fields of research and industry.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate involves its role as a reactive intermediate in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the reactions it participates in, such as the formation of quinoxaline derivatives through condensation reactions .

Comparison with Similar Compounds

Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications. This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity patterns.

Properties

IUPAC Name

ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMUUSKTWLWWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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